5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a bromine atom at the 5-position of the imidazo[1,5-a]pyridine ring system and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,5-a]pyridine core, followed by bromination and carboxylation steps .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like toluene or ethyl acetate and catalysts such as transition metals .
Major Products Formed: Major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its anti-cancer and anti-tuberculosis properties.
Industry: The compound is utilized in materials science for the development of luminescent materials and sensors
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can act as an electrophile, participating in various biochemical pathways and exerting its effects through interactions with enzymes and receptors .
Comparison with Similar Compounds
- 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: Compared to these similar compounds, 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUVLWMFMWEOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C(=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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